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2-(Benzylamino)acetonitrile hydrochloride
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Overview
Description
2-(Benzylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C₉H₁₁ClN₂. It is a hydrochloride salt of 2-(benzylamino)acetonitrile, which consists of a benzyl group attached to an aminoacetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)acetonitrile hydrochloride typically involves the reaction of benzylamine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for approximately 18 hours. Sodium iodide is often used as a catalyst to facilitate the reaction. The resulting product is then treated with hydrogen chloride in diethyl ether to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted aminoacetonitriles.
Reduction: Formation of benzylaminoethanol.
Oxidation: Formation of benzaldehyde or benzoic acid.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It facilitates the construction of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Routes
- Several synthetic methods have been developed for producing 2-(Benzylamino)acetonitrile hydrochloride, enhancing its availability for research and industrial applications. These methods often involve the reaction of benzylamine with acetonitrile derivatives under controlled conditions.
Biological Research
Anticancer Activity
- Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown it can inhibit the growth of various cancer cell lines, including leukemia. For example, derivatives of this compound have demonstrated IC50 values ranging from 0.96 µM to 29.3 µM against different leukemia cell lines, suggesting significant cytotoxic effects .
Antimicrobial Properties
- Preliminary investigations suggest that the compound possesses antimicrobial activities against both Gram-positive and Gram-negative bacteria. Ongoing studies aim to determine its Minimum Inhibitory Concentration (MIC) values, which will provide insights into its effectiveness as an antimicrobial agent .
Medical Applications
Neurological Disorders
- The compound is being explored for its potential therapeutic effects in treating neurological disorders. Its ability to interact with biological systems makes it a candidate for developing drugs targeting conditions such as Alzheimer's disease .
Multi-targeted Therapeutics
- Modifications of this compound have led to the discovery of compounds that can inhibit multiple targets related to Alzheimer's disease, including acetylcholinesterase and β-secretase. These multi-targeted ligands are essential for developing effective treatments for complex diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(benzylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form coordination complexes with metal ions, influencing enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a similar benzyl group but lacking the nitrile functionality.
Aminoacetonitrile: Contains the nitrile group but lacks the benzyl substitution.
Phenylmethylamine: Similar structure but with different functional groups.
Uniqueness
2-(Benzylamino)acetonitrile hydrochloride is unique due to the combination of the benzyl and nitrile groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(benzylamino)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUIRUMDLUMSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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